Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate
Description
Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate (CAS: 835632-31-0, molecular formula: C₁₃H₁₃ClN₂O₂S, molar mass: 296.77 g/mol) is a bicyclic heterocyclic compound featuring a fused benzo[4,5]thieno[2,3-d]pyrimidine core with a tetrahydro ring system . Its synthesis typically involves the Gewald reaction to construct the thiophene ring, followed by nucleophilic aromatic substitution (SNAr) to introduce the chloro substituent at position 4 . This compound has garnered attention as a key intermediate in medicinal chemistry, particularly in the development of microtubule-targeting agents with antitumor activity. Its structural rigidity and electron-deficient pyrimidine ring make it amenable to further functionalization, enabling the exploration of structure-activity relationships (SAR) in cancer drug discovery .
Properties
IUPAC Name |
ethyl 4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-18-13(17)7-3-4-8-9(5-7)19-12-10(8)11(14)15-6-16-12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZWICASFZMXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)SC3=C2C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate typically involves the Gewald reaction. This reaction synthesizes ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is then subjected to nucleophilic aromatic substitution (SNAr) reactions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Chemical Reactions Analysis
Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Scientific Research Applications
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from the tetrahydrobenzo[4,5]thieno scaffold showed enhanced microtubule depolymerization activity, which is crucial for inhibiting cancer cell proliferation. The most potent derivative achieved an EC₅₀ value of 19 nM in microtubule depolymerization assays and an IC₅₀ value of 9.0 nM for antiproliferative effects .
Cancer Therapy
Given their potent biological activities, derivatives of ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate are being explored as potential anti-cancer agents. Their ability to target microtubules positions them as candidates for further development in chemotherapeutic applications. Research indicates that these compounds may be effective against various types of tumors that are resistant to conventional therapies .
Future Research Directions
Ongoing research aims to optimize the chemical structure to enhance selectivity and reduce toxicity. Investigations into combination therapies with existing chemotherapeutics are also underway to evaluate synergistic effects that could lead to improved patient outcomes.
Data Table: Summary of Biological Activities
| Compound | EC₅₀ (Microtubule Depolymerization) | IC₅₀ (Antiproliferative) | Target Cancer Cell Lines |
|---|---|---|---|
| Compound 1 | 19 nM | 9.0 nM | MDA-MB-435 |
| Compound 2 | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate involves targeting microtubules, which are essential components of the cell’s cytoskeleton. By binding to the colchicine site on microtubules, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly sensitive to substituents at positions 4 and 5. Below is a comparative analysis of Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate and its analogs:
Biological Activity
Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique thieno[2,3-d]pyrimidine structure and associated biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H13ClN2S
- Molecular Weight : Approximately 296.77 g/mol
- Structure : The compound features a tetrahydrobenzo ring fused with a thieno ring and a pyrimidine moiety along with an ethyl ester functional group. The chloro substituent enhances its reactivity and biological activity .
Anticancer Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Certain derivatives have demonstrated IC50 values below 40 nM against cancer cell proliferation .
- Mechanism of Action : These compounds often act by inhibiting microtubule polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism has been supported by studies showing that compounds can cause significant microtubule depolymerization at concentrations as low as 10 µM .
Interaction with Biological Targets
This compound interacts with various biological targets:
- Kinase Inhibition : The compound has shown potential in inhibiting kinases involved in oncogenic pathways, which is crucial for cancer treatment .
- Cell Cycle Regulation : It affects the expression of key proteins involved in apoptosis and cell cycle regulation. For example, it can downregulate Bcl-2 and upregulate Bax expression .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 2-amino-4,5,6-trihydrobenzo[b]thiophene-3-carboxylate | Thienopyrimidine | Stronger antiproliferative effects |
| 4-Chloro-2-ethyl-5,6-dihydrobenzo thienopyrimidine | Thienopyrimidine | Different substitution pattern |
| General Thieno[2,3-d]pyrimidines | General Class | Varied biological activities depending on substitutions |
The unique combination of functional groups in this compound enhances its biological activity compared to these related compounds .
Case Studies and Research Findings
- Microtubule Depolymerization Assay : In a study involving the MDA-MB-435 cancer cell line:
- In Vivo Studies : Additional research has demonstrated that certain derivatives possess anti-inflammatory properties alongside anticancer activities. For example:
Q & A
Basic: What are the key considerations in designing a multi-step synthetic route for ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate?
The synthesis typically involves constructing the fused thieno[2,3-d]pyrimidine core followed by functionalization. Key steps include:
- Ring closure strategies : Cyclization of intermediates (e.g., using guanidine derivatives or thioureas) to form the pyrimidine ring .
- Chlorination : Introducing the 4-chloro substituent via reagents like POCl₃ or PCl₅ under controlled conditions to avoid over-halogenation .
- Esterification : Protecting the carboxylate group with ethyl ester early in the synthesis to enhance solubility and stability during subsequent steps .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization is critical to isolate the product from regioisomers or byproducts .
Basic: How can structural conformation and planarity of the thieno[2,3-d]pyrimidine core be confirmed experimentally?
X-ray crystallography is the gold standard for confirming structural details:
- Crystal packing analysis : The fused thieno[2,3-d]pyrimidine system is typically planar, with dihedral angles <3° between adjacent rings .
- Half-chair conformation : The tetrahydrobenzene ring adopts a half-chair conformation, verified by torsion angles and hydrogen-bonding patterns stabilizing the crystal lattice .
- Hydrogen bonding : Intermolecular C–H···O/N interactions (e.g., between the ester carbonyl and adjacent N atoms) contribute to stability and can be quantified using crystallographic software .
Advanced: How do substituent variations at the 4-position (e.g., Cl vs. OMe) influence biological activity in thieno[2,3-d]pyrimidine derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (Cl) : Enhance binding to enzymes like kinases or sigma receptors by increasing electrophilicity of the pyrimidine ring, as seen in analogues with IC₅₀ values <1 µM .
- Steric effects : Bulky substituents (e.g., prop-2-yn-1-yloxy) reduce activity due to steric clashes in enzyme active sites, as demonstrated in crystallographic docking studies .
- Methodological validation : Competitive inhibition assays (e.g., fluorescence polarization) and molecular dynamics simulations are used to quantify substituent effects on target affinity .
Advanced: How can contradictions in reported biological data (e.g., IC₅₀ variations across assays) be resolved?
Discrepancies often arise from assay conditions:
- Buffer systems : Variations in pH or ionic strength (e.g., Tris vs. HEPES buffers) alter protonation states of the compound and target proteins .
- Enzyme sources : Recombinant vs. native enzymes may differ in post-translational modifications, affecting binding kinetics .
- Normalization : Data should be normalized to positive controls (e.g., staurosporine for kinases) and repeated with orthogonal methods (e.g., SPR vs. FRET) .
Basic: What analytical techniques are essential for characterizing purity and stability of this compound?
- HPLC-MS : Quantifies purity (>95%) and detects degradation products (e.g., ester hydrolysis under acidic conditions) .
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing C-4 vs. C-2 chlorination) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C for similar derivatives .
Advanced: What computational methods are used to predict the compound’s interaction with sigma receptors?
- Docking simulations : Software like AutoDock Vina models binding poses, highlighting key interactions (e.g., Cl–π interactions with Tyr-173 in σ₁ receptors) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, with RMSD values <2 Å indicating robust binding .
- Free-energy calculations : MM-PBSA/GBSA methods predict binding affinities (ΔG) and correlate with experimental IC₅₀ data .
Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Low yields in cyclization : Optimize solvent (e.g., DMF vs. THF) and temperature (60–80°C) to improve ring-closure efficiency .
- Byproduct formation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap excess chlorinating agents .
- Cost-effective purification : Replace HPLC with flash chromatography using silica gel gradients for large batches .
Advanced: How does the compound’s conformational flexibility impact its pharmacokinetic properties?
- LogP calculations : The ethyl ester group reduces hydrophilicity (predicted LogP ~2.5), favoring blood-brain barrier penetration in CNS-targeted studies .
- Metabolic stability : Ester hydrolysis in plasma (t₁/₂ ~4 hours) can be mitigated by prodrug strategies (e.g., tert-butyl esters) .
- CYP450 interactions : CYP3A4-mediated oxidation is predicted via in silico tools like SwissADME, requiring in vitro validation using liver microsomes .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves and lab coats to prevent skin contact, as thienopyrimidines may exhibit mutagenic potential .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated intermediates .
- Waste disposal : Neutralize reaction byproducts (e.g., POCl₃ residues) with aqueous NaHCO₃ before disposal .
Advanced: How can crystallographic data resolve synthetic ambiguities (e.g., regioselectivity in cyclization)?
- Electron density maps : Unambiguously assign positions of substituents (e.g., Cl at C-4 vs. C-2) in ambiguous synthetic routes .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···Cl contacts) to confirm regiochemical outcomes .
- Powder XRD : Verifies bulk crystallinity and phase purity, critical for reproducibility in biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
